1,5-Dibromo-2,3-difluorobenzene chemical properties
1,5-Dibromo-2,3-difluorobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two vicinal fluorine atoms, imparts a distinct reactivity profile that is of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The presence of two bromine atoms at the C1 and C5 positions offers opportunities for sequential and regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions or lithium-halogen exchange. The electron-withdrawing nature of the fluorine substituents at the C2 and C3 positions activates the benzene ring for certain transformations and modulates the electronic properties of the resulting derivatives. This guide provides a comprehensive analysis of the core chemical properties, synthesis, reactivity, and applications of 1,5-Dibromo-2,3-difluorobenzene, offering field-proven insights for its strategic implementation in complex molecule synthesis and drug discovery pipelines.
Core Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,5-Dibromo-2,3-difluorobenzene is essential for its effective handling, storage, and application in chemical reactions. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 811713-09-4 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.
Synthesis Methodologies
While specific, high-yield synthetic protocols for 1,5-Dibromo-2,3-difluorobenzene are not extensively detailed in public-domain literature, its synthesis can be approached through established methods for the halogenation of aromatic rings. A logical synthetic pathway would involve the selective dibromination of 1,2-difluorobenzene. The directing effects of the fluorine atoms (ortho-, para-directing) would need to be carefully considered to achieve the desired 1,5-dibromo substitution pattern, potentially requiring specific catalysts or reaction conditions to overcome steric hindrance and achieve the desired regioselectivity.
Chemical Reactivity and Key Transformations
The synthetic utility of 1,5-Dibromo-2,3-difluorobenzene is dictated by the reactivity of its carbon-bromine bonds and the influence of the fluorine substituents on the aromatic ring. The two bromine atoms serve as primary functional handles for building molecular complexity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone transformation for aryl bromides, enabling the formation of carbon-carbon bonds.[4] 1,5-Dibromo-2,3-difluorobenzene is an excellent substrate for this reaction, offering two reactive sites for coupling with a wide range of boronic acids or their derivatives.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand (e.g., PPh₃, PCy₃, or more specialized Buchwald-type ligands) is critical for stabilizing the catalyst and promoting the catalytic cycle, particularly for less reactive coupling partners.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[4][5]
-
Solvent: The reaction is often performed in a biphasic mixture of an organic solvent (like toluene or dioxane) and water, which aids in dissolving both the organic substrate and the inorganic base.[4]
The presence of two bromine atoms allows for either mono- or di-substitution, which can be controlled by adjusting the stoichiometry of the boronic acid coupling partner. This enables the stepwise construction of complex, unsymmetrical biaryl structures.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Mono-Suzuki Coupling
-
To a degassed solution of 1,5-Dibromo-2,3-difluorobenzene (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-arylated product.
Lithiation via Halogen-Lithium Exchange
The carbon-bromine bonds can undergo rapid halogen-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[7] This reaction is often faster and more regioselective than direct deprotonation (ortho-lithiation). The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles.
Self-Validating System: The success of the lithiation and subsequent quench can be easily validated. Disappearance of the starting material and the appearance of a new, less polar spot by TLC (for many electrophiles) is a primary indicator. 1H NMR analysis of the crude product will confirm the introduction of the new functional group by the appearance of new signals and a change in the aromatic proton splitting pattern.
Caption: Workflow for functionalization via lithium-halogen exchange.
This methodology allows for the introduction of a diverse array of functional groups, including:
-
Aldehydes: by quenching with dimethylformamide (DMF).
-
Carboxylic acids: by quenching with CO₂ (dry ice).
-
Boronic esters: by quenching with trialkyl borates, providing a route to substrates for subsequent Suzuki couplings.[7]
-
Silyl groups: by quenching with chlorosilanes (e.g., Me₃SiCl).
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[8][9] The two fluorine atoms on the 1,5-dibromo-2,3-difluorobenzene ring act as moderate electron-withdrawing groups, making the ring electron-deficient.[10] This can facilitate the displacement of one of the fluorine atoms (or potentially a bromine atom under specific conditions) by a strong nucleophile (e.g., alkoxides, thiolates, or amines). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]
Applications in Research and Drug Development
The true value of 1,5-Dibromo-2,3-difluorobenzene lies in its role as a versatile intermediate for constructing complex target molecules.
-
Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity.[11][12] This compound provides a scaffold to introduce a 2,3-difluorophenyl moiety, a structural motif found in various biologically active molecules. The dual bromine sites allow for the attachment of different molecular fragments through sequential cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.
-
Agrochemicals: Similar to pharmaceuticals, the difluorinated core can be integrated into novel herbicides, insecticides, and fungicides to improve their efficacy and environmental profile.[3]
-
Materials Science: Polyfluorinated aromatic compounds are precursors to advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs).[13] The dibromo functionality allows for the polymerization or incorporation of this unit into larger macromolecular structures.
Spectroscopic Data Insights
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal (likely a triplet due to coupling with the two adjacent fluorine atoms) for the two equivalent aromatic protons (H4 and H6).
-
¹⁹F NMR: The fluorine NMR spectrum would show a signal for the two equivalent fluorine atoms, with coupling to the adjacent protons.
-
¹³C NMR: The carbon NMR will be more complex, showing distinct signals for the carbon atoms, with characteristic C-F and C-Br couplings.
Safety and Handling
Hazard Profile: 1,5-Dibromo-2,3-difluorobenzene is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,5-Dibromo-2,3-difluorobenzene is a powerful and strategic building block for chemical synthesis. Its key value is derived from the two bromine atoms, which act as versatile handles for regioselective functionalization via modern synthetic methods like palladium-catalyzed cross-coupling and lithium-halogen exchange. The vicinal difluoro substituents are not merely passive spectators; they critically modulate the electronic character of the molecule, influencing reactivity and imparting desirable properties to the final products. For researchers in drug development and materials science, a thorough understanding of the chemical properties and reactivity of this compound is crucial for leveraging its full potential in the design and synthesis of next-generation functional molecules.
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- 1-Bromo-2,3-difluorobenzene: Properties, Applic
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